![molecular formula C18H24N2O3 B4064605 2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylpyridin-3-ol](/img/structure/B4064605.png)
2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylpyridin-3-ol
Overview
Description
2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylpyridin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. This compound is also known as EHP-101 and has been the subject of numerous studies exploring its synthesis, mechanism of action, and physiological effects. In
Scientific Research Applications
Optical Nonlinear Properties and Applications
Research has shown that Schiff base compounds, similar in structure to the specified compound, exhibit significant optical nonlinear properties. These properties make them suitable candidates for applications such as optical limiters. For instance, Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate and its derivatives have been studied for their nonlinear refractive index and optical limiting properties, indicating their potential in optical applications (Hasanain A. Abdullmajed et al., 2021).
Catalytic Applications
Schiff base compounds, related to the specified chemical, have demonstrated efficiency as catalysts in chemical reactions, such as the oxidation of alcohols. This highlights their role in facilitating environmentally friendly chemical processes with potential industrial applications (S. Hazra et al., 2015).
Molecular Sensing and Detection
Certain Schiff base compounds, structurally akin to the specified molecule, have been developed as chemosensors for the detection of metal ions. These findings suggest the potential of such compounds in environmental monitoring and the development of diagnostic tools (Chun-Yan Li et al., 2006).
Antibacterial and Antioxidant Effects
Research into Schiff base ligands and their complexes has uncovered their significant antibacterial and antioxidant activities. These properties indicate their potential in developing new therapeutic agents and in applications requiring antioxidant capabilities (Maryam Aidi et al., 2019).
Material Science and Luminescence Applications
properties
IUPAC Name |
2-[[(3-ethoxyphenyl)methyl-(2-hydroxyethyl)amino]methyl]-6-methylpyridin-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-3-23-16-6-4-5-15(11-16)12-20(9-10-21)13-17-18(22)8-7-14(2)19-17/h4-8,11,21-22H,3,9-10,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJIQEATSFRERO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN(CCO)CC2=C(C=CC(=N2)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.